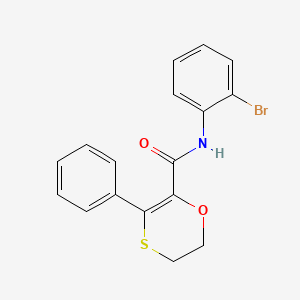
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a benzothiophene moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This reaction promotes C–C bond cleavage and forms the desired amide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar chemical properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are synthesized under similar conditions.
Uniqueness
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group and the benzothiophene moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H11F3N2OS |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)11-4-5-13-10(7-11)8-14(23-13)15(22)21-9-12-3-1-2-6-20-12/h1-8H,9H2,(H,21,22) |
Clave InChI |
WOSDKAFCRDZBKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12175954.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12175961.png)
![N-(2-cyclohex-1-en-1-ylethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12175962.png)

![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12175994.png)
methanone](/img/structure/B12175998.png)
![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B12176000.png)


![1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one](/img/structure/B12176012.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B12176027.png)



